![molecular formula C21H27N5O3 B2374134 3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-23-7](/img/structure/B2374134.png)
3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It’s a kind of pyrimidopyrimidine, which means it has a pyrimidine ring fused to another pyrimidine ring. The methoxyphenyl, butyl, and dimethyl groups are various functional groups attached to the purine structure .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the purine ring system, and the attachment of the various functional groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine core provides a rigid, planar structure, while the various substituents may add steric bulk and influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxyphenyl and butyl groups could potentially affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Activities
Research has shown that derivatives of the pyrimido[2,1-f]purine ring system exhibit significant anti-inflammatory and analgesic activities. A study by Kaminski et al. (1989) demonstrated that substituted analogues based on the 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-dione ring system, similar to the specified compound, showed anti-inflammatory activity comparable to naproxen in models of chronic inflammation such as the adjuvant-induced arthritis rat model. These compounds also exhibited cyclooxygenase inhibitory activity, highlighting their potential as anti-inflammatory agents without the gastric ulcer inducing potential associated with other anti-inflammatory drugs (Kaminski, J., Solomon, D., Conn, D. J., Wong, S., Chiu, P., Massa, T., Siegel, M., Watnick, A., 1989).
Antimycobacterial Properties
Further research into the antimycobacterial properties of purine derivatives, including those structurally related to 3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, has been conducted. A study by Bakkestuen et al. (2005) synthesized 9-benzylpurines with modifications, including electron-donating substituents on the phenyl ring, which showed high antimycobacterial activity against Mycobacterium tuberculosis. These findings suggest that derivatives of the compound could serve as potential antituberculosis drugs, especially those with specific substituent modifications that enhance antimycobacterial activity (Bakkestuen, A. K., Gundersen, L., Utenova, B. T., 2005).
Antiviral and Antihypertensive Activity
Nilov et al. (1995) explored the synthesis of 7,8-polymethylenepurine derivatives, including compounds structurally akin to 3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione. The study investigated their potential antiviral and antihypertensive activities, indicating the broad therapeutic potential of this class of compounds. The research suggests that modifications to the purine core can lead to significant biological activities, including antiviral and antihypertensive effects, highlighting the versatility and potential therapeutic applications of these derivatives (Nilov, D., Kadushkin, A., Kerbnikova, I. F., Nikolaeva, I. S., Peters, V. V., Gus’kova, T. A., Dubinskii, R. A., Granik, V., 1995).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-5-6-11-24-19(27)17-18(23(3)21(24)28)22-20-25(12-14(2)13-26(17)20)15-9-7-8-10-16(15)29-4/h7-10,14H,5-6,11-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVZGTOUROLXFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC=C4OC)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2374052.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2374054.png)
![6-[(Cyclobutylmethyl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2374056.png)
![3-phenyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2374057.png)
![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2374059.png)
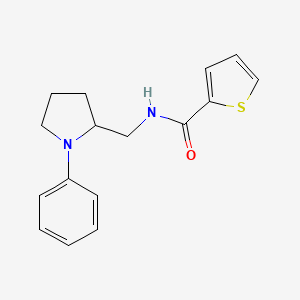
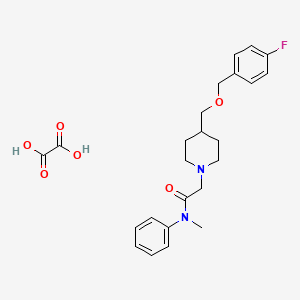
![N-benzyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2374063.png)
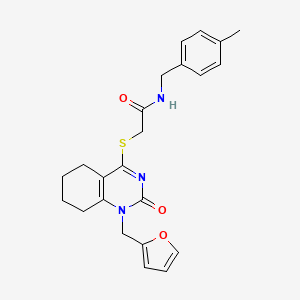

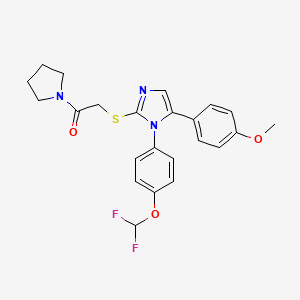
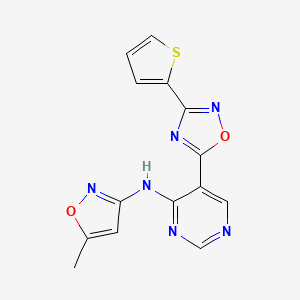
![3-Ethyl-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2374073.png)